molecular formula C6H12O5S B12058110 5-Thio-alpha-D-glucopyranose CAS No. 10227-19-7

5-Thio-alpha-D-glucopyranose

Cat. No.: B12058110
CAS No.: 10227-19-7
M. Wt: 196.22 g/mol
InChI Key: KNWYARBAEIMVMZ-DVKNGEFBSA-N
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Description

Significance of Sulfur-Containing Carbohydrates as Glycomimetics

Carbohydrates are fundamental to a vast array of biological processes, from energy storage to cellular recognition. mdpi.com However, their inherent instability, particularly their susceptibility to enzymatic hydrolysis, can limit their therapeutic application. nih.gov This has led to the development of glycomimetics, which are carbohydrate analogs designed to mimic the structure and function of natural sugars while offering enhanced stability and potentially improved biological activity. rsc.org

Sulfur-containing carbohydrates, or thiosugars, represent a prominent class of glycomimetics. mdpi.com The replacement of an oxygen atom with a sulfur atom, which is less basic, results in a thio-glycosidic bond that is more resistant to hydrolysis. rsc.org This increased stability makes thiosugars valuable tools for studying carbohydrate-protein interactions and as potential therapeutic agents. rsc.orgrsc.org Their applications are wide-ranging, including the study of metabolic pathways, enzymatic mechanisms, and even as potential drug candidates themselves. rsc.org

Overview of Isosteric Substitution in Monosaccharide Rings

Isosteric substitution is a key strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar size, shape, and electronic configuration. In the context of monosaccharides, this often involves the replacement of the endocyclic oxygen atom with another heteroatom, such as sulfur, nitrogen, or carbon. mdpi.comnih.gov This modification can lead to significant changes in the physicochemical properties of the sugar, including its conformation and reactivity. researchgate.net

Historical Context of 5-Thio-alpha-D-glucopyranose Research

The exploration of 5-thio-D-glucose (B17256) and its derivatives has a history stretching back several decades. Early studies in the late 1960s began to uncover the biological effects of this glucose analog. For instance, research published in 1968 investigated the diabetogenic action of 5-thio-D-glucopyranose in rats. acs.org The synthesis of 5-thio-D-glucose was a significant focus, with foundational methods being established and reported in journals like The Journal of Organic Chemistry in 1969. acs.org These initial investigations laid the groundwork for subsequent research into its role as a tool to probe glucose biochemistry and its effects on cellular transport processes. nih.gov Over the years, research has expanded to include its effects on various biological systems, such as its inhibitory effects on spermatogenesis and its potential as a catabolite repressor in yeast. vulcanchem.comnih.gov

Chemical and Physical Properties of this compound

The defining feature of this compound is the substitution of the oxygen atom in the pyranose ring with a sulfur atom, resulting in a thiopyranose ring structure. vulcanchem.com This modification imparts distinct chemical and physical properties to the molecule.

PropertyValue/DescriptionSource(s)
Molecular Formula C6H12O5S vulcanchem.comnih.gov
Molecular Weight 196.22 g/mol vulcanchem.comnih.gov
Melting Point 135–138 °C vulcanchem.comchembk.com
Appearance White to off-white powder scbt.comsigmaaldrich.com
Solubility Miscible in water vulcanchem.comchembk.com
Stability Susceptible to oxidation in air; should be stored under inert conditions. Solutions in distilled water can be stored at -20°C for up to 2 months. vulcanchem.comchembk.com

Research Findings on this compound

Synthesis and Structural Analysis

The synthesis of this compound typically starts from D-glucose. A common method involves the reaction of D-glucose with a sulfur source, such as hydrogen sulfide (B99878), under controlled acidic conditions, followed by the use of protective groups to isolate the desired thio-derivative. vulcanchem.com More recent and improved synthetic routes have been developed, starting from intermediates like 5,6-anhydro-3-O-benzyl-1,2-O-isopropylidene-β-L-idofuranose, which can be reacted with thiourea (B124793). researchgate.net The stereoselective synthesis of more complex structures, such as (+)-5-thiosucrose, has also been achieved, highlighting the utility of 5-thio-α-D-glucopyranose as a glycosyl acceptor. rsc.orgresearchgate.net These synthetic advancements have made this and other thiosugars more accessible for research.

Structurally, this compound maintains a chair conformation similar to D-glucose. vulcanchem.com However, the presence of the sulfur atom in the ring leads to a strong anomeric effect, which influences the stereochemical outcome of glycosylation reactions. rsc.org

Applications in Glycobiology and Medicinal Chemistry

This compound has been shown to be a potent inhibitor of several enzymes involved in carbohydrate metabolism. It competitively inhibits α-glucosidase, an enzyme crucial for digesting carbohydrates, with a reported IC₅₀ of 12 µM. vulcanchem.com This inhibitory activity arises from its ability to mimic the structure of glucose and bind to the active site of the enzyme. vulcanchem.com It has also been found to be a competitive inhibitor of hexokinase, a key enzyme in glycolysis. colab.ws Furthermore, it has been shown to inhibit the derepression of glucose-repressible enzymes in yeast with greater potency than glucose itself. nih.gov

As a close analog of D-glucose, 5-thio-D-glucopyranose is a valuable tool for studying glucose transport systems. nih.gov It is actively transported into cells and competitively inhibits glucose transporters like GLUT1 and GLUT4. vulcanchem.com This property allows researchers to investigate the mechanisms of glucose uptake and the effects of inhibiting this process in various cell types, including those in the kidney cortex and diaphragm muscle. vulcanchem.comnih.gov Its ability to interfere with cellular transport processes that utilize D-glucose is also linked to some of its biological effects. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10227-19-7

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1

InChI Key

KNWYARBAEIMVMZ-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(S1)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Thio Alpha D Glucopyranose

Stereoselective Synthesis of 5-Thio-alpha-D-glucopyranose

The stereoselective synthesis of this compound and its derivatives is crucial for obtaining specific anomers, which can have different biological activities. Various strategies have been developed to control the stereochemistry at the anomeric center.

Direct and Indirect Synthetic Pathways

The synthesis of this compound can be achieved through both direct and indirect routes. A common direct approach involves the reaction of D-glucose with a sulfur source like hydrogen sulfide (B99878) under acidic conditions, followed by the strategic use of protecting groups to isolate the desired thio-derivative. vulcanchem.com

Indirect pathways often involve the construction of the thiopyranose ring from acyclic precursors or the transformation of other sugar derivatives. For instance, a notable indirect synthesis of (+)-5-thiosucrose, a disaccharide containing a 5-thioglucopyranose unit, was achieved through a multi-step process involving the glycosylation of a protected 5-thio-D-glucose (B17256) acceptor with a D-psicofuranosyl donor. nii.ac.jpresearchgate.netrsc.org This was followed by a stereo-inversion at the C-3 hydroxyl group of the furanose ring to yield the final product. nii.ac.jpresearchgate.netrsc.org This indirect β-D-fructofuranosidation method highlights a sophisticated approach to constructing complex thiosugars. researchgate.netrsc.org

Another synthetic route starts from 5,6-anhydro-3-O-benzyl-1,2-O-isopropylidene-β-L-idofuranose, which reacts with thiourea (B124793) to form a 5,6-epithio intermediate. Subsequent ring-opening and deprotection steps yield 5-thio-D-glucopyranose. researchgate.net

Radical-Promoted Thione-Thiol Rearrangements

A significant advancement in the synthesis of 5-thioglucose involves a radical-promoted thione-thiol rearrangement of cyclic thionocarbonates. globalauthorid.comresearchgate.netresearchgate.net This method, developed by Tsuda and coworkers, utilizes 5,6-O-thiocarbonyl-α-D-glucofuranose derivatives. researchgate.netresearchgate.net When these derivatives are subjected to thermolysis with a catalytic amount of tributyltin hydride and AIBN, or photolysis with hexabutyldistannane, they undergo a rearrangement to produce 5-S-thiolcarbonates of the gluco-configuration as the primary product. researchgate.netresearchgate.net

Novel Conversion of Aldopyranosides

A novel strategy for synthesizing 5-thioaldopyranosides involves the conversion of aldopyranosides via acyclic monothioacetals. uga.eduresearchgate.net This method allows for either inversion or retention of the configuration at the C-5 position. uga.eduresearchgate.net For example, glycos-5-ulose derivatives of monothioacetals can spontaneously cyclize upon S-deacetylation to form 5-C-hydroxyl-5-thio-D-glucopyranosides. These can then be deoxygenated at C-5 to yield 5-thio-D-glucopyranosides with a net retention of configuration from the starting monothioacetal. researchgate.net

Application of Intermolecular Aglycon Delivery (IAD)

Intermolecular Aglycon Delivery (IAD) is a powerful technique for achieving stereospecific glycosylation, particularly for the formation of challenging 1,2-cis-β-glycosidic linkages. wikipedia.org In this approach, the glycosyl acceptor is temporarily tethered to the glycosyl donor. wikipedia.orgntu.ac.uk Upon activation, the tethered aglycon is delivered intramolecularly to the anomeric center, ensuring high stereoselectivity. wikipedia.org While the provided search results mention IAD in the context of synthesizing other complex carbohydrates, its specific application in the synthesis of this compound itself is not detailed. However, the principles of IAD are broadly applicable to complex glycosylation reactions. researchgate.netresearchgate.netwur.nl

Protecting Group Strategies and Reaction Conditions

The choice of protecting groups and reaction conditions is paramount in the synthesis of this compound to ensure regioselectivity and stereocontrol. wiley-vch.descholaris.canih.gov For example, in the synthesis of 5-thiosucrose, specific protecting groups on the D-fructofuranosyl donor and the 5-thio-D-glucose acceptor are crucial for controlling the anomeric stereocenters. nii.ac.jprsc.org The use of a D-psicofuranosyl donor with appropriate protecting groups, coupled with a protected 5-thio-D-glucose acceptor, allowed for the stereoselective formation of a single disaccharide isomer. nii.ac.jpresearchgate.netrsc.org

Common protecting groups in carbohydrate chemistry include benzylidene acetals, silyl (B83357) ethers, and acetyl esters. wiley-vch.de The selection of these groups influences the reactivity of the hydroxyl groups and can direct the stereochemical outcome of glycosylation reactions. wiley-vch.denih.gov For instance, the strong anomeric effect of the sulfur in the thiane (B73995) ring of 5-thio-D-glucopyranose often directs the formation of α-glycosides. nii.ac.jprsc.org

Starting MaterialKey ReagentsProductReference
D-GlucoseHydrogen sulfide (acidic conditions)This compound vulcanchem.com
Protected 5-thio-D-glucose & D-psicofuranosyl donorTMSOTfβ-D-psicofuranosyl 5-thio-α-D-glucopyranoside nii.ac.jpresearchgate.netrsc.org
5,6-Anhydro-3-O-benzyl-1,2-O-isopropylidene-β-L-idofuranoseThiourea, Potassium acetate5-thio-D-glucopyranose researchgate.net
5,6-O-thiocarbonyl-α-D-glucofuranose derivativesTributyltin hydride, AIBN5-S-thiolcarbonates of gluco-configuration researchgate.netresearchgate.net

Derivatization of this compound

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives with potential biological applications.

One common derivatization is the synthesis of its pentaacetate form, which is often used as an intermediate in further chemical modifications. researchgate.net This is typically achieved by treating 5-thio-D-glucopyranose with acetic anhydride (B1165640) in the presence of a catalyst.

Another important class of derivatives is thioglycosides, where the anomeric hydroxyl group is replaced with a thiol-containing aglycon. For example, 1,5-dithio-D-glucopyranose derivatives have been synthesized and shown to have potential as inhibitors of complement receptor 3 (CR3) and dectin-1. typeset.io The synthesis of these compounds often involves the conversion of per-O-acetyl-5-thio-glucopyranose to the corresponding α-bromide, followed by reaction with a thioacetate (B1230152) and subsequent coupling with another thiosugar derivative. typeset.io

Furthermore, 5-thio-D-glucopyranosylamines have been synthesized by reacting 5-thio-D-glucopyranose pentaacetate with various arylamines. researchgate.net These compounds have been evaluated as inhibitors of glucoamylase. researchgate.net The synthesis of carborane-appended 5-thio-D-glucopyranose derivatives has also been reported, which have potential applications in boron neutron capture therapy. researchgate.net

Derivatization can also involve the modification of the hydroxyl groups. For example, sugars and sugar alcohols can be derivatized with benzoic acid to facilitate their detection and quantification by HPLC. researchgate.net Additionally, various thiol-derivatized glycans have been synthesized for use in glycomic investigations. mdpi.com

Derivative ClassSynthetic ApproachPotential ApplicationReference
PentaacetateAcetylation with acetic anhydrideIntermediate for further synthesis researchgate.net
1,5-DithioglycosidesConversion to α-bromide, reaction with thioacetate, couplingCR3 and dectin-1 inhibitors typeset.io
5-ThioglucopyranosylaminesReaction of pentaacetate with arylaminesGlucoamylase inhibitors researchgate.net
Carborane-appended derivativesClick cycloadditionBoron neutron capture therapy researchgate.net
Benzoic acid derivativesReaction with benzoic acidHPLC analysis researchgate.net

Synthesis of 5-Thio-D-glucopyranosylarylamines

A notable synthetic application of 5-thio-D-glucopyranose is the preparation of 5-thio-D-glucopyranosylarylamines. This is typically achieved through the reaction of 5-thio-D-glucopyranose pentaacetate with a suitable arylamine in the presence of a mercuric chloride catalyst. researchgate.netnih.govcolab.ws This reaction yields anomeric mixtures of the corresponding tetraacetylated products, which can often be separated and crystallized. researchgate.netnih.govcolab.ws Subsequent deprotection of these tetraacetates affords the final α/β mixtures of the 5-thio-D-glucopyranosylarylamines. researchgate.netnih.govcolab.ws

These compounds have been investigated as potential inhibitors of enzymes such as glucoamylase G2 (GA). researchgate.netnih.govcolab.ws For instance, a series of these arylamine derivatives were evaluated for their ability to inhibit the hydrolysis of maltose (B56501) by GA. researchgate.netnih.gov Interestingly, nuclear magnetic resonance (NMR) studies, specifically transferred nuclear Overhauser effect (tr-NOE) experiments, have shown that in a mixture of α and β anomers, only the α-isomer binds to the enzyme. researchgate.netnih.govcolab.ws

Preparation of 1,5-Dithio-D-glucopyranose Analogs

The synthesis of 1,5-dithio-D-glucopyranose analogs, where both the ring heteroatom and the anomeric oxygen are replaced by sulfur, represents another significant area of research. scispace.comtandfonline.com A common starting material for these syntheses is pentaacetyl 5-thia-D-glucopyranose. scispace.comnih.gov One synthetic route involves treating this precursor with hydrogen bromide in acetic acid to generate tetraacetyl-5-thia-D-glucopyranosyl bromide anomers. scispace.com Subsequent reaction with potassium thioacetate in dimethylformamide yields pentaacetyl 1,5-dithia-β-D-glucopyranose. scispace.com

These dithio analogs have been explored as mimics of β-(1→3)-glucans. scispace.comnih.govacs.org Oligomeric derivatives of 1,5-dithio-D-glucopyranose have been shown to interact with immune receptors such as complement receptor 3 (CR3) and Dectin-1. scispace.comnih.govacs.org

Formation of Di-, Tri-, and Tetrasaccharide Analogues

Building upon the synthesis of monosaccharide analogs, researchers have developed methods for the formation of di-, tri-, and tetrasaccharide analogues of β-(1→3)-glucans where each pyranoside ring is a 5-thiopyranosyl ring and the glycosidic linkages are thioethers. colab.wsscispace.comnih.govacs.org The synthesis of these complex molecules allows for the investigation of structure-activity relationships in their interactions with biological targets. scispace.comnih.govacs.org

For example, a series of di-, tri-, and tetrasaccharide analogues were prepared and shown to inhibit the staining of human neutrophils and mouse macrophages by fluorescently labeled antibodies against CR3 and Dectin-1, respectively. scispace.comnih.govacs.org These compounds also stimulated phagocytosis and pinocytosis, indicating their binding to the carbohydrate-binding domains of these receptors. scispace.comnih.govacs.org Interestingly, the biological activity was found to be optimal at the trisaccharide level, suggesting that while the thioether linkages enhance affinity, the increased length of the oligomer can lead to a structural mismatch with the binding site. scispace.comnih.gov

Generation of Thiosucrose and Thioisosucrose Derivatives

The synthesis of thiosucrose and thioisosucrose derivatives, where the glucopyranose unit is replaced by 5-thio-D-glucopyranose, has been achieved through stereoselective glycosylation reactions. nii.ac.jprsc.orgnih.govmdpi.comrsc.org The synthesis of (+)-5-thiosucrose was accomplished via an indirect β-D-fructofuranosidation, which involved a selective β-D-psicofuranosidation followed by stereochemical inversion at the C-3 position of the furanose ring. nii.ac.jprsc.org

The key step in these syntheses is the glycosylation of a protected 5-thio-D-glucose acceptor with a suitable fructofuranosyl or psicofuranosyl donor. nii.ac.jpnih.govresearchgate.net The stereochemical outcome of this reaction is crucial for obtaining the desired anomeric configuration. nii.ac.jpnih.govresearchgate.net For instance, the glycosylation of a protected 5-thio-D-glucose acceptor with a D-psicofuranosyl donor yielded a β-D-psicofuranosyl 5-thio-α-D-glucopyranoside, while a D-fructofuranosyl donor gave an α-D-fructofuranosyl 5-thio-α-D-glucopyranoside. nii.ac.jprsc.orgnih.govresearchgate.net These disaccharide intermediates were then converted to (+)-5-thiosucrose and (+)-5-thioisosucrose, respectively. nii.ac.jprsc.org

Synthesis of Other Thiosugar Nucleosides and Related Compounds

The versatility of 5-thio-D-glucopyranose as a synthetic building block extends to the preparation of various other thiosugar nucleosides and related compounds. uobasrah.edu.iqresearchgate.netencyclopedia.pubnih.gov For instance, the glycosyl isothiocyanate derived from 5-thio-D-glucose can undergo cycloaddition reactions to form 1,3,4-thiadiazole (B1197879) derivatives. uobasrah.edu.iqresearchgate.net Reaction with aminoacetone or chloroethylamine can lead to the formation of acylated 5-thio-β-D-glucopyranosyl-4-imidazoline-2-thione nucleosides and glucopyranosylamino-2-thiazoline derivatives, respectively. uobasrah.edu.iqresearchgate.net Deprotection of these acylated products furnishes the free nucleoside analogues. uobasrah.edu.iqresearchgate.net

Carborane-Appended 5-Thio-D-glucopyranose Derivatives

A fascinating class of derivatives are the carborane-appended 5-thio-D-glucopyranose compounds. researchgate.netcolab.wsrsc.org These molecules, containing one or two 5-thio-D-glucopyranose units linked to a carborane cage, have been synthesized using methods such as click cycloaddition reactions. researchgate.netcolab.wsrsc.org One of the key motivations for synthesizing these compounds is their potential application in Boron Neutron Capture Therapy (BNCT). researchgate.netcolab.wsrsc.org

A decapitated nido-carboranyl derivative was found to be highly water-soluble. researchgate.netcolab.wsrsc.org Biological evaluation of this derivative in human hepatocellular carcinoma cells indicated that the 5-thio-D-glucopyranose moiety acts as a better carrier for boron than normal D-glucopyranose, showing nearly a twofold increase in cellular boron accumulation. researchgate.netcolab.wsrsc.org

Stereochemical Control and Anomeric Effects in Synthesis

A recurring theme in the synthesis of this compound derivatives is the critical importance of stereochemical control, particularly at the anomeric center. The presence of the sulfur atom in the pyranose ring significantly influences the stereochemical outcome of glycosylation reactions due to the anomeric effect. nii.ac.jpnih.govrsc.org

In the synthesis of thiosucrose and thioisosucrose, it was observed that 5-thio-D-glucopyranose acts as an α-directing glycosyl acceptor. nii.ac.jpnih.govmdpi.comrsc.org This strong anomeric effect allows for the stereoselective formation of the α-glycoside at the anomeric center of the 5-thioglucopyranose ring, even when reacting with different fructofuranosyl donors. nii.ac.jpnih.govrsc.org This predictable stereochemical behavior is a powerful tool for the synthesis of complex thiosaccharides with well-defined anomeric configurations. nii.ac.jpnih.govrsc.org Computational studies have provided evidence that the anomeric preferences of late transition metals can be explained by hyperconjugative interactions between the endocyclic heteroatom and the σ* acceptor orbitals of the C–M bond, a concept that can be extended to understand the behavior of thiosugars. nih.gov

Alpha-Directing Glycosyl Acceptor Properties

While 5-thio-D-glucose has been utilized as a glycosyl donor to establish α-glycosidic linkages, leveraging the anomeric effect of the thiane ring, its role as a glycosyl acceptor has been a more recent area of investigation. rsc.orgsemanticscholar.org Research has demonstrated that 5-thio-D-glucopyranose can function as an alpha-directing glycosyl acceptor. rsc.orgmdpi.com This property is attributed to the strong anomeric effect induced by the sulfur atom in the ring. semanticscholar.orgmdpi.com In the synthesis of sucrose (B13894) analogues like (+)-5-thiosucrose and (+)-5-thioisosucrose, protected 5-thio-D-glucose derivatives were used as acceptors in stereoselective glycosylation reactions. mdpi.com This α-directing capability allows for the controlled formation of a single disaccharide isomer out of four potential anomeric products. rsc.orgsemanticscholar.orgresearchgate.net This was a notable finding, as it was the first time 5-thio-D-glucopyranose was shown to act as an α-directing glycosyl acceptor. rsc.orgnii.ac.jp

Anomeric Stereocenter Control

The control of the anomeric stereocenter is a critical aspect of carbohydrate synthesis. In the case of this compound, the inherent stereoelectronic properties of the thiosugar ring facilitate this control. During glycosylation reactions where 5-thio-D-glucose acts as an acceptor, the configuration of the newly formed glycosidic bond at its anomeric center is predominantly alpha. rsc.org For instance, in the synthesis of (+)-5-thiosucrose, glycosidation of a protected 5-thio-D-glucose acceptor with a D-psicofuranosyl donor resulted in a β-D-psicofuranosyl 5-thio-α-D-glucopyranoside. rsc.orgsemanticscholar.org Similarly, reaction with a D-fructofuranosyl donor yielded an α-D-fructofuranosyl 5-thio-α-D-glucopyranoside. rsc.orgsemanticscholar.orgresearchgate.net In both instances, the anomeric center of the 5-thioglucopyranose unit was strictly controlled to form the α-glycoside, demonstrating the powerful influence of the endocyclic sulfur atom. rsc.org This stereocontrol is crucial for the efficient synthesis of complex thiosugar-containing oligosaccharides. researchgate.net

Ring Conformation and Spectroscopic Characterization (NMR, X-ray Crystallography)

The substitution of oxygen with sulfur in the pyranose ring leads to distinct conformational and spectroscopic properties, which have been elucidated through various analytical techniques.

Conformational Analysis of 5-Thiopyranoses

Conformational analysis of 5-thiopyranoses, including 5-thio-D-glucopyranose, has been performed using computational methods and experimental techniques like NMR spectroscopy. tandfonline.comtandfonline.com For 5-thio-D-glucopyranose, the preferred ring conformation is the chair form, specifically the 4C1 conformation. tandfonline.comtandfonline.com This is consistent with its oxygen-containing counterpart, D-glucopyranose, which also predominantly adopts the 4C1 chair conformation where the bulky substituents are in equatorial positions. nih.gov However, analysis of ¹H-¹H vicinal coupling constants from NMR spectra indicates that the ring of 5-thio-α-D-glucopyranose is slightly more puckered compared to α-D-glucopyranose. researchgate.net

Spectroscopic methods are essential for characterizing these molecules.

NMR Spectroscopy : ¹H and ¹³C NMR are used to identify the chemical shifts induced by the sulfur atom. For example, the C-5 position experiences a significant shift due to the presence of sulfur. The coupling constants (e.g., J1,2) provide information about the dihedral angles and thus the configuration of the anomeric center. rsc.org

X-ray Crystallography : This technique provides definitive information on the solid-state conformation and stereochemistry of 5-thiopyranose derivatives. For example, the crystal structure of a 5-(β-D-glucopyranosylthio) derivative confirmed the equatorial position of the substituent on the glucose ring and the absolute configuration of the chiral centers. iucr.org

Below is a table summarizing typical spectroscopic data for a protected 5-thio-alpha-D-glucose derivative.

Spectroscopic Data for a Tetra-O-acetyl-2-azido-2-deoxy-5-thio-α-D-glucose Derivative
Technique Observed Data
¹³C NMR (126 MHz, CDCl₃) δ170.58, 169.85, 169.65, 168.81, 71.89, 71.87, 71.85, 65.03, 61.04, 39.96, 21.11, 20.73, 20.72, 20.64
Source: rsc.org

Influence of Ring Heteroatom on Conformation

The replacement of the ring oxygen (in glucose) with a sulfur atom (in 5-thioglucose) has a significant impact on the geometry and conformational stability of the pyranose ring. ic.ac.uk This is due to the differences in atomic size, electronegativity, and bond lengths/angles between oxygen and sulfur.

Key differences and their conformational consequences are:

Bond Lengths : The C-S bonds in the thiopyranose ring are longer (approx. 1.82 Å) than the C-O bonds in a pyranose ring (approx. 1.43 Å).

Bond Angles : The C-S-C bond angle within the ring is smaller than the C-O-C angle.

Anomeric Effect : The anomeric effect, which describes the preference of an electronegative substituent at the anomeric carbon for the axial position, is still a dominant factor in thiopyranoses. wikipedia.orgsioc-journal.cn This stereoelectronic interaction involves the overlap of a lone pair of electrons on the ring heteroatom with the antibonding σ* orbital of the anomeric C-X bond. uni-kiel.de The nature of the heteroatom (S vs. O) modifies the strength of this effect, influencing the conformational equilibrium. msu.edu

The longer C-S bonds and altered bond angles in the 5-thiopyranose ring lead to a slightly different ring puckering compared to its oxygen analogue, as observed in NMR coupling constants. researchgate.net These structural modifications are fundamental to the unique chemical reactivity and biological activity of thiosugars.

The following table compares key atomic and bonding parameters that influence ring conformation.

Parameter Oxygen (in Pyranose) Sulfur (in Thiopyranose) Consequence on Conformation
Covalent Radius ~0.66 Å~1.05 ÅAlters ring geometry
Electronegativity (Pauling scale) 3.442.58Modifies the anomeric effect and bond polarity
Endocyclic Bond Length (C-X) ~1.43 Å~1.82 ÅLeads to a less constrained, potentially more puckered ring
Endocyclic Bond Angle (C-X-C) ~111°~97°Affects overall ring shape and substituent orientations
Sources: researchgate.netic.ac.ukuni-kiel.demsu.edu

Enzymatic Interaction and Inhibition Mechanisms

Glycosidase Inhibition by 5-Thio-alpha-D-glucopyranose and Derivatives

Thiosugars, which are analogues of carbohydrates where a sulfur atom replaces an oxygen atom in the sugar ring, have garnered significant interest as potential inhibitors of glycosidases. researchgate.nettaylorandfrancis.com This structural modification can alter the molecule's properties and modulate its interaction with biochemical systems. researchgate.nettaylorandfrancis.com The substitution of the endocyclic oxygen with sulfur results in longer bond lengths, which in turn increases the ring puckering. acs.org These isosteric substitutions can affect the bioavailability, stability, and bioactivity of the carbohydrate, making thiosugars like 5-thio-α-D-glucopyranose and its derivatives valuable tools for studying and inhibiting glycosyl hydrolases. acs.orgresearchgate.net

5-Thio-α-D-glucopyranose and its derivatives have been identified as inhibitors of α-glucosidase, an enzyme crucial for breaking down complex carbohydrates into absorbable glucose. nih.govnih.gov In vitro studies have demonstrated that 5-thio-D-glucose (B17256) inhibits the activity of rat intestinal α-glucosidase. rsc.org Specifically, at a concentration of 8 mM, 5-thio-D-glucose showed a 48% inhibition of this enzyme. rsc.org The compound is known to inhibit the hydrolysis of sucrose (B13894) to glucose and fructose, a process catalyzed by α-glucosidase. rsc.org

Derivatives of 5-thio-D-glucopyranose have also been shown to act as competitive inhibitors of α-glucosidase from brewer's yeast. nih.gov For instance, a series of 5-thio-D-glucopyranosylarylamines and a related compound, methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside, have been evaluated for their inhibitory activity. nih.gov

Inhibition of Brewer's Yeast α-Glucosidase by 5-Thio-D-glucopyranose Derivatives nih.gov
CompoundInhibition Constant (Ki)
p-methoxy-N-phenyl-5-thio-D-glucopyranosylamine (7)1.05 mM
N-phenyl-5-thio-D-glucopyranosylamine (8)> 10 mM
Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside (11)0.5 mM

Glucoamylase (GA), another type of glucosidase, is also a target for inhibition by 5-thio-α-D-glucopyranose derivatives. nih.gov A series of synthesized 5-thio-D-glucopyranosylarylamines were assessed as inhibitors of maltose (B56501) hydrolysis by glucoamylase G2 (GA). nih.govcolab.ws Nuclear magnetic resonance experiments revealed that only the alpha isomer of these compounds binds to the enzyme. nih.govresearchgate.net

These derivatives act as competitive inhibitors, with their potency varying based on the specific substitutions. nih.gov Furthermore, other derivatives, such as 5-thio-D-glucopyranosylamine and its amidinium salt, have also been identified as inhibitors of glucoamylase G2. researchgate.net A particularly potent inhibitor is methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside, which competitively inhibits both the wild-type glucoamylase and an active site mutant. nih.govresearchgate.net

Inhibition of Glucoamylase G2 (GA) by 5-Thio-D-glucopyranose Derivatives
CompoundEnzyme TargetInhibition Constant (Ki)Source
p-nitro-N-phenyl-5-thio-D-glucopyranosylamine (9)GA G20.27 mM nih.gov
p-methoxy-N-phenyl-5-thio-D-glucopyranosylamine (7)GA G20.47 mM nih.gov
N-phenyl-5-thio-D-glucopyranosylamine (8)GA G20.78 mM nih.gov
p-trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylamine (10)GA G20.87 mM nih.gov
5-thio-D-glucopyranosylamine (3)GA G20.015 mM researchgate.net
5-thio-D-glucopyranosylamidinium bromide (4)GA G20.098 mM researchgate.net
Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside (11)GA wild-type4 µM nih.govresearchgate.net
Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside (11)GA mutant (Trp120-->Phe)0.12 mM nih.govresearchgate.net

Derivatives of 5-thioglucopyranose, specifically 5-thio-L-fucose, have demonstrated significant inhibitory effects against α-L-fucosidases. researchgate.nettaylorandfrancis.comtandfonline.com 5-Thio-L-fucose, synthesized from D-glucose, was found to be a potent inhibitor of fucosidases from bovine sources. tandfonline.com The strong binding is attributed to a hydrophobic interaction between the enzyme and the endocyclic sulfur atom of the thiosugar. researchgate.net

Disaccharides containing a 5-thio-L-fucose moiety have also been synthesized and tested as sequence-specific inhibitors of α-L-fucosidases. acs.org While several of these disaccharides showed inhibitory activity against bovine epididymis α-L-fucosidase, only the α(1→2)-linked disaccharide was active against a specific Bacillus α-L-fucosidase that hydrolyzes Fucα(1→2) linkages. acs.org

Inhibition of Fucosidases by 5-Thio-L-fucose and its Derivatives
CompoundEnzyme SourceInhibition Constant (Ki)Source
5-Thio-L-fucoseBovine epididymis4.2 x 10⁻⁵ M (42 µM) tandfonline.com
5-Thio-L-fucoseBovine kidney8.4 x 10⁻⁵ M (84 µM) tandfonline.com
α(1→6)GlcNAc-linked 5-thio-L-fucose disaccharideBovine epididymis30-91 µM acs.org
α(1→3)GlcNAc-linked 5-thio-L-fucose disaccharideBovine epididymis30-91 µM acs.org
α(1→4)GlcNAc-linked 5-thio-L-fucose disaccharideBovine epididymis30-91 µM acs.org
α(1→2)Gal-linked 5-thio-L-fucose disaccharideBovine epididymis30-91 µM acs.org
α(1→2)Gal-linked 5-thio-L-fucose disaccharide (4)Bacillus α-L-fucosidase0.21 mM acs.org

This compound acts as a competitive inhibitor of D-xylose isomerase from the bacterium Arthrobacter. nih.govresearchgate.net This enzyme catalyzes the interconversion of D-xylose and D-xylulose and is also capable of isomerizing D-glucose to D-fructose. wikipedia.org Kinetic studies have shown that the inhibition constant (Kᵢ) for this compound is not dependent on pH. nih.gov

Golgi alpha-mannosidase II (GMII) is a key enzyme in the N-glycosylation pathway and a target for cancer therapy. researchgate.netnih.gov Derivatives of thiosugars have been synthesized and evaluated as inhibitors of this enzyme. researchgate.net Specifically, 5-thio-D-mannopyranosyl amine and its corresponding amidinium salt have been identified as inhibitors of GMII. researchgate.net X-ray crystallography has been used to determine the structures of these inhibitors bound within the active site of the enzyme, providing a basis for understanding their inhibitory mechanism. researchgate.net

Inhibition of Golgi α-Mannosidase II (GM II) by 5-Thiosugar Derivatives researchgate.net
CompoundInhibitory Concentration (IC₅₀)
5-thio-D-mannopyranosyl amine (1)0.07 mM
5-thio-D-mannopyranosylamidinium bromide (2)0.9 mM

The design and synthesis of other potential inhibitors for this enzyme family, such as disaccharides linking a 5-thio-D-glucopyranosyl unit to a mannose analogue, have also been pursued. acs.org

The inhibitory activity of thiosugars extends to other glycosyl hydrolases. For example, 5-thio-D-xylopyranose, the thiosugar analogue of D-xylose, has been reported to exhibit good inhibitory activity against β-D-xylosidase. researchgate.nettaylorandfrancis.com

Kinetic Analysis of Enzyme Inhibition

The replacement of the endocyclic oxygen with a sulfur atom in the pyranose ring of glucose gives this compound distinct biochemical properties, particularly concerning its interaction with enzymes that recognize or process natural glucose. Kinetic analyses have been crucial in quantifying the nature and potency of this inhibition.

Competitive Inhibition Mechanisms

Due to its close structural resemblance to D-glucose, this compound and its derivatives predominantly function as competitive inhibitors. capes.gov.brcore.ac.uk They bind to the active site of various enzymes, competing with the natural substrate and thereby hindering the catalytic reaction.

Studies have demonstrated this competitive inhibition across a range of enzymes:

Glucoamylase and α-Glucosidase: A series of 5-thio-D-glucopyranosylarylamines, derived from 5-thio-D-glucopyranose, were found to be competitive inhibitors of glucoamylase G2 (GA) and α-glucosidase from brewer's yeast. nih.govresearchgate.net For instance, Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside acts as a potent competitive inhibitor of the wild-type glucoamylase. nih.govresearchgate.net

D-xylose Isomerase: this compound is a known competitive inhibitor of D-xylose isomerase from Arthrobacter. nih.govresearchgate.netcore.ac.uk

Hexokinase: Research indicates that 5-thio-D-glucose can block glycolysis through the competitive inhibition of hexokinase. researchgate.net

Glucose Transport: The compound competitively inhibits the transport of D-galactose and methyl alpha-D-glucopyranoside in rabbit kidney-cortex slices, indicating it competes for the same transport proteins. capes.gov.brcore.ac.ukresearchgate.net

Determination of Inhibition Constants (K_i)

The inhibitory potency of this compound and its derivatives is quantified by the inhibition constant (K_i), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower K_i value signifies a higher binding affinity of the inhibitor to the enzyme. Kinetic studies have determined K_i values for this class of compounds against several enzymes, highlighting a range of potencies depending on the specific derivative and target enzyme. nih.govresearchgate.net For example, the inhibition constant for this compound as a competitive inhibitor of Arthrobacter D-xylose isomerase was found to be invariant with pH. nih.gov

Table 1: Inhibition Constants (K_i) for this compound and Its Derivatives
InhibitorEnzyme/Transport ProcessK_i ValueSource
5-Thio-d-glucopyranosylamineGlucoamylase G20.015 mM researchgate.net
5-Thio-d-glucopyranosylamidinium bromideGlucoamylase G20.098 mM researchgate.net
Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranosideGlucoamylase G2 (wild-type)4 µM nih.govresearchgate.net
Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranosideα-Glucosidase (brewer's yeast)0.5 mM nih.govresearchgate.net
p-nitro-N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G20.27 mM nih.govresearchgate.net
p-methoxy-N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G20.47 mM nih.govresearchgate.net
N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G20.78 mM nih.govresearchgate.net
p-trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G20.87 mM nih.govresearchgate.net
5-Thio-d-glucoseD-Galactose Transport (rabbit kidney cortex)4.8 mM capes.gov.brcore.ac.ukresearchgate.net
5-Thio-d-glucoseMethyl alpha-d-glucopyranoside Transport (rabbit kidney cortex)9.7 mM capes.gov.brcore.ac.ukresearchgate.net

Saturation Kinetics and Enzyme-Substrate Binding

The interaction of this compound with cellular transport systems and enzymes often follows saturation kinetics, a hallmark of specific binding. This means that as the concentration of the thiosugar increases, the rate of transport or inhibition approaches a maximum value (V_max).

A prominent example is the transport of 5-thio-d-glucose into rabbit kidney-cortex slices. This process demonstrates typical saturation kinetics with a determined Michaelis constant (K_m) of 2.4 mM and a V_max of 70 µmol/h per gram of cell water. capes.gov.brcore.ac.ukresearchgate.netresearchgate.net The K_m value, in this context, reflects the concentration of 5-thio-d-glucose at which the transport rate is half of its maximum, indicating the affinity of the transporter for the analogue. This uptake is also Na+-dependent and sensitive to phlorizin, which are characteristics of active transport systems for glucose. capes.gov.brresearchgate.net

Furthermore, kinetic analysis of Arthrobacter D-xylose isomerase showed that while the K_i for this compound was pH-invariant, the apparent K_m (K_m(app)) for the substrate was controlled by the ionization of a group with a pK_a of 6.8, identified as likely being His-53. nih.gov This demonstrates that the K_m(app) is a complex constant that includes the rate of a catalytic step, in this case, ring-opening. nih.gov

Molecular Modeling and Docking Studies of Enzyme Complexes

Computational techniques, including molecular modeling and docking, have provided profound insights into how this compound and its derivatives interact with enzyme active sites at an atomic level. These studies help to rationalize the observed inhibitory activities and guide the design of more potent inhibitors.

Probing Ligand-Enzyme Complementary Interactions

Docking studies of 5-thio-d-glucopyranosylamine in the active site of glucoamylase G2 have been reported, providing a structural basis for its inhibitory action. researchgate.net Furthermore, the crystal structure of a complex involving this compound and D-xylose isomerase has been determined, revealing it to be an analogue of the Michaelis complex. rcsb.org These structural insights are critical for understanding the precise binding mode and for the rational design of new, more effective inhibitors. researchgate.netd-nb.info

Insights into Transition State Mimicry

Glycoside hydrolases function by stabilizing a highly energetic transition state of the substrate as it proceeds along the reaction coordinate. rsc.org Inhibitors that can effectively mimic the geometry and charge of this transition state are often exceptionally potent. rsc.orgub.edu this compound derivatives, particularly those with a positive charge, are considered potential transition-state mimics. researchgate.net

Role of the Ring Heteroatom in Enzyme Recognition and Activity

The substitution of the oxygen atom at the C-5 position of the pyranose ring with a sulfur atom is the defining structural feature of this compound, profoundly influencing its interaction with enzymes. This modification alters the molecule's stereoelectronic properties and conformational preferences compared to its oxygen-containing counterpart, D-glucose, which is crucial for enzyme recognition and inhibitory activity.

The sulfur heteroatom changes the geometry of the pyranose ring. While 5-thio-D-glucopyranose predominantly adopts a ¹C₄ (chair) conformation similar to D-glucose, the bond lengths and angles involving the sulfur atom are different from those with oxygen. researchgate.net These subtle structural changes can affect how the inhibitor fits into the highly specific active site of an enzyme.

The replacement of oxygen with sulfur also modifies the electronic environment of the ring. Sulfur is less electronegative than oxygen, which can influence the charge distribution and the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the enzyme's active site. nih.gov These interactions are fundamental for the binding and stabilization of the enzyme-inhibitor complex.

Research has demonstrated that these modifications are key to the compound's inhibitory profile. For instance, 5-thio-D-glucose is a potent competitive inhibitor of hexokinase, an essential enzyme in the initial step of glycolysis. nih.gov The inhibition is attributed to the thiosugar binding to the enzyme's active site, preventing the phosphorylation of glucose. nih.gov Similarly, it inhibits α-glucosidase, an enzyme crucial for digesting carbohydrates, with a reported IC₅₀ value of 12 µM. vulcanchem.com

Studies on glucoamylase G2 (GA) with various 5-thio-D-glucopyranosylamine derivatives have provided further insight. Nuclear Overhauser Effect (NOE) NMR experiments have shown that only the alpha-anomer of these inhibitors binds to the enzyme. nih.govresearchgate.net This stereo-specificity highlights the precise conformational and structural requirements for recognition at the enzyme's active site. The affinity of the 5-thioglucose moiety for the catalytic subsite of glucoamylase is noted to be relatively high. researchgate.net The inhibitory constants (Ki) of these derivatives against glucoamylase and α-glucosidase from brewer's yeast vary based on the substituent on the amine, but all rely on the core 5-thioglucopyranose structure for initial recognition. nih.gov

The interaction of 5-thio-D-glycopyranosylamines and their amidinium salts with enzymes like Golgi α-mannosidase II and glucoamylase G2 further illustrates the role of the thiosugar core as a transition-state mimic. researchgate.net The sulfur-containing ring helps to stabilize the complex within the enzyme's active site, leading to effective inhibition. researchgate.netrcsb.org

Interactive Data Tables

Table 1: Inhibition of Various Enzymes by 5-Thio-D-glucopyranose and its Derivatives

This table summarizes the inhibitory activity of this compound and related compounds against different enzymes. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are provided where available.

CompoundEnzymeOrganism/SourceInhibition Constant (Kᵢ)IC₅₀
This compoundα-Glucosidase--12 µM vulcanchem.com
p-Methoxy-N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G2 (GA)-0.47 mM nih.govresearchgate.net-
N-Phenyl-5-thio-D-glucopyranosylamineGlucoamylase G2 (GA)-0.78 mM nih.govresearchgate.net-
p-Nitro-N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G2 (GA)-0.27 mM nih.govresearchgate.net-
p-Trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G2 (GA)-0.87 mM nih.govresearchgate.net-
Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranosideGlucoamylase G2 (GA) (Wild-type)-4 µM nih.gov-
Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranosideGlucoamylase G2 (GA) (Trp120-->Phe mutant)-0.12 mM nih.gov-
p-Methoxy-N-phenyl-5-thio-D-glucopyranosylamineα-GlucosidaseBrewer's Yeast1.05 mM nih.gov-
N-Phenyl-5-thio-D-glucopyranosylamineα-GlucosidaseBrewer's Yeast> 10 mM nih.gov-
Methyl 4-amino-4-deoxy-4-N-(5'-thio-alpha-D-glucopyranosyl)-alpha-D-glucopyranosideα-GlucosidaseBrewer's Yeast0.5 mM nih.gov-
5-Thio-D-glucopyranosylamineGlucoamylase G2-0.015 mM researchgate.net-
5-Thio-D-glucopyranosylamidinium bromideGlucoamylase G2-0.098 mM researchgate.net-
5-Thio-D-mannopyranosyl amineGolgi α-mannosidase II--0.07 mM researchgate.net
5-Thio-D-mannopyranosylamidinium bromideGolgi α-mannosidase II--0.9 mM researchgate.net

Interference with Cellular Transport Processes and Metabolic Pathways

Active Transport Inhibition and Substrate Characteristics

Research demonstrates that 5-thio-D-glucose (B17256) is not merely a passive inhibitor but is actively transported into cells, where it interferes with the uptake of other essential molecules. Studies using rabbit kidney-cortex slices show that 5-thio-D-glucose is readily transported, achieving a tissue-to-medium concentration ratio of 6.5 within 40 minutes. nih.gov The uptake of this sulfur analog follows typical saturation kinetics, with a determined Km value of 2.4 mM and a Vmax of 70 µmol/h per gram of cell water. nih.govnih.gov

The active transport of 5-thio-D-glucose into cells is characterized by its dependence on both sodium ions (Na+) and energy. nih.govnih.gov This uptake is sensitive to phlorizin, a known inhibitor of Na+-glucose cotransporters, which confirms its reliance on this active transport mechanism. nih.govnih.gov This dependency indicates that 5-thio-D-glucose utilizes the same cellular machinery responsible for transporting D-glucose against a concentration gradient.

5-Thio-D-glucose acts as a potent competitive inhibitor of cellular D-glucose transport. sigmaaldrich.com Its presence hinders the transport of other sugars that utilize the same transport systems. In rabbit kidney cortex, it competitively inhibits the transport of D-galactose and methyl alpha-D-glucopyranoside. nih.govnih.gov The inhibition constants (Ki) for these interactions have been quantified, highlighting its efficacy as a competitive substrate. nih.govnih.gov

Inhibited SubstrateTissue ModelInhibition Constant (Ki)
D-GalactoseRabbit Kidney Cortex4.8 mM
Methyl alpha-D-glucopyranosideRabbit Kidney Cortex9.7 mM

This table presents the inhibition constants (Ki) of 5-Thio-D-glucose for the transport of D-galactose and methyl alpha-D-glucopyranoside in rabbit kidney cortex. nih.govnih.gov

The inhibitory effects of 5-thio-D-glucose extend beyond sugar transport, impacting the uptake of neutral amino acids. In rat kidney cortex, the compound has been shown to inhibit the transport of glycine (B1666218) and non-metabolized amino acids like cycloleucine (B556858) and alpha-aminoisobutyric acid. nih.govnih.gov A concentration of 5.6 mM 5-thio-D-glucose results in a significant reduction in the transport of these amino acids. nih.govnih.gov

Amino AcidTissue Model5-Thio-D-glucose ConcentrationPercent Inhibition
GlycineRat Kidney Cortex5.6 mM25-30%
CycloleucineRat Kidney Cortex5.6 mM25-30%
alpha-Aminoisobutyric acidRat Kidney Cortex5.6 mM25-30%

This table details the inhibitory effect of 5.6 mM 5-Thio-D-glucose on the transport of various neutral amino acids in rat kidney cortex. nih.govnih.gov

Facilitated Diffusion Transport System Interactions

In addition to active transport, 5-thio-D-glucose also interacts with facilitated diffusion transport systems. It is readily taken up by the facilitated-diffusion mechanism in rat diaphragm muscle. nih.govnih.gov In this tissue, the sulfur analog demonstrates selective inhibition, affecting the transport of D-xylose while having no effect on the uptake of D-arabinose. nih.govnih.gov This suggests that the substitution of the ring oxygen with a sulfur atom does not fundamentally alter the sugar's conformation in a way that prevents binding to these transporters. nih.gov

Effects on Cellular Glucose Uptake and Regulation

The ability of 5-thio-D-glucose to interfere with cellular transport processes that utilize D-glucose is a key part of its biological activity. nih.govnih.gov Administration of the compound leads to a marked decrease in the uptake of D-glucose in tissues such as the liver, kidney, and diaphragm. core.ac.uk This inhibition of glucose utilization in peripheral tissues can contribute to hyperglycemia, as observed in animal studies where the compound caused dose-dependent increases in blood glucose concentrations. nih.govnih.gov

Catabolite Repressive Effects in Microbial Systems

5-Thio-alpha-D-glucopyranose is a potent agent of catabolite repression in the yeast Saccharomyces cerevisiae. researchgate.netmicrobiologyresearch.orgrais.is This glucose analogue is actively transported into the cell but cannot be metabolized, leading to the induction of glucose repression mechanisms. researchgate.net Consequently, in the presence of this compound and an alternative carbon source such as sucrose (B13894), galactose, maltose (B56501), or ethanol (B145695), the necessary pathways and enzymes for the utilization of these alternative sources are repressed, inhibiting cell growth. researchgate.net The compound appears to be a more potent inhibitor of the derepression of glucose-repressible enzymes than glucose itself. researchgate.netmicrobiologyresearch.org

Inhibition of Enzyme Derepression in Saccharomyces cerevisiae

The introduction of this compound to Saccharomyces cerevisiae cultures results in the inhibition of the derepression of several glucose-repressible enzymes. researchgate.netmicrobiologyresearch.orgrais.is Studies have shown that concentrations of 0.5-2 mM of the analogue are sufficient to inhibit the derepression of key enzymes. researchgate.netmicrobiologyresearch.orgrais.is This effect is central to its role as a tool for studying catabolite repression. Mutants of S. cerevisiae that exhibit resistance to the growth-inhibitory effects of this compound on a glycerol (B35011) medium have also been found to be resistant to the catabolite repressing effects of glucose. researchgate.netmicrobiologyresearch.orgrais.is

The following table details the enzymes whose derepression is inhibited by this compound in Saccharomyces cerevisiae.

EnzymeEffect of this compoundReference
Alcohol Dehydrogenase (isoenzyme II)Inhibition of derepression researchgate.netmicrobiologyresearch.orgrais.is
NADH DehydrogenaseInhibition of derepression researchgate.netmicrobiologyresearch.orgrais.is
MaltaseInhibition of derepression researchgate.netmicrobiologyresearch.orgrais.is

Impact on Mitochondrial Respiratory Chain Cytochromes

The catabolite repressive effects of this compound extend to the components of the mitochondrial respiratory chain. Specifically, the derepression of mitochondrial respiratory chain cytochromes is inhibited by the presence of this glucose analogue at concentrations between 0.5-2 mM. researchgate.netmicrobiologyresearch.orgrais.is This inhibition of mitochondrial components underscores the compound's pervasive influence on cellular metabolism, forcing a reliance on fermentative pathways even in the presence of non-fermentable carbon sources. Research has demonstrated that despite this inhibition, ethanol production can proceed efficiently. researchgate.netmicrobiologyresearch.orgrais.is

The table below summarizes the impact of this compound on the cytochromes of the mitochondrial respiratory chain in Saccharomyces cerevisiae.

Mitochondrial ComponentEffect of this compoundReference
Respiratory Chain CytochromesInhibition of derepression researchgate.netmicrobiologyresearch.orgrais.is

Applications As Biochemical Probes and Research Tools

Utilization in D-Glucose Biochemistry Studies

5-Thio-alpha-D-glucopyranose serves as a close structural analog of D-glucose, making it an effective tool for studying the biochemistry of D-glucose. portlandpress.comcapes.gov.br Its ability to mimic D-glucose allows it to interact with cellular transport systems, providing insights into glucose uptake and metabolism.

Research has demonstrated that 5-thio-D-glucose (B17256) is actively transported into cells. For instance, in rabbit kidney-cortex slices, it is readily transported and can reach a tissue-to-medium ratio of 6.5 within 40 minutes. portlandpress.comcapes.gov.br The transport of this sulfur analog exhibits saturation kinetics, a hallmark of carrier-mediated transport. portlandpress.comcapes.gov.br

Key findings from these studies include:

The uptake of 5-thio-D-glucose is sensitive to phlorrhizin, dependent on sodium ions, and requires energy. portlandpress.comcapes.gov.br

It competitively inhibits the transport of other sugars like D-galactose and methyl α-D-glucopyranoside. portlandpress.comcapes.gov.br

The compound is also taken up by the facilitated-diffusion transport system in rat diaphragm muscle, where it inhibits the transport of D-xylose. portlandpress.comcapes.gov.br

These characteristics indicate that the substitution of the ring oxygen with sulfur does not significantly alter the sugar's conformation in a way that prevents its recognition and transport by glucose transport systems. portlandpress.comcapes.gov.br This makes 5-thio-D-glucose a valuable probe for investigating the mechanisms of active and facilitated glucose transport.

Table 1: Kinetic and Inhibition Constants of 5-Thio-D-glucose Transport

Parameter Value Tissue/System Notes
Km 2.4 mM Rabbit kidney-cortex slices Michaelis-Menten constant for active transport. portlandpress.comcapes.gov.br
Vmax 70 µmol/h per g of cell water Rabbit kidney-cortex slices Maximum velocity of active transport. portlandpress.comcapes.gov.br
Ki (vs. D-Galactose) 4.8 mM Rabbit kidney-cortex slices Inhibition constant for competitive inhibition of D-galactose transport. portlandpress.comcapes.gov.br
Ki (vs. Methyl α-D-glucopyranoside) 9.7 mM Rabbit kidney-cortex slices Inhibition constant for competitive inhibition of methyl α-D-glucopyranoside transport. portlandpress.comcapes.gov.br

Probes for Carbohydrate Bioavailability and Stability

The isosteric replacement of oxygen with sulfur in the pyranose ring can modulate the bioavailability and stability of carbohydrates. researchgate.netresearchgate.net Thiosugars, including 5-thio-D-glucopyranose, are recognized for their altered physicochemical properties compared to their natural oxygen-containing counterparts. researchgate.net This modification can influence how the sugar is recognized and processed by biological systems. researchgate.net

One of the key aspects of thiosugars is their increased resistance to enzymatic hydrolysis. mdpi.com The S-glycosidic bond is more stable against hydrolysis by acids or glycosylhydrolases compared to the O-glycosidic bond. mdpi.com This stability makes 5-thio-D-glucose and its derivatives useful for studying biological processes over longer periods without the complication of metabolic breakdown. For example, 5-thiogalactose counterparts of O-galactose were found to be resistant to hydrolysis by human α-galactosidase A. researchgate.net

Enabling Probes for Chemical Glycobiology

This compound and its derivatives are valuable tools in the field of chemical glycobiology, which seeks to understand the roles of carbohydrates in biological systems. medchemexpress.com These thiosugars can be used to probe and modulate the functions of carbohydrate-processing enzymes. researchgate.net

Glycomimetics, which are carbohydrate analogs with structural modifications, are instrumental in characterizing biochemical processes mediated by carbohydrates. researchgate.netresearchgate.net The substitution of the ring oxygen with sulfur is a common isosteric modification used to create these probes. researchgate.netresearchgate.net These thiosugar analogs can act as inhibitors of enzymes like glycoside hydrolases. researchgate.net

For example, 5-thio-D-glucose has been used as a starting material for the synthesis of more complex probes. Its derivatives have been evaluated as inhibitors of various glycosidases. colab.ws The unique properties of the thiopyranose ring, including its potential for hydrophobic interactions, can lead to strong binding to enzymes. researchgate.net

Investigation of Glycosyltransferase Substrates

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, a fundamental process in the synthesis of complex carbohydrates. mdpi.comsigmaaldrich.com Understanding the substrate specificity of these enzymes is crucial for developing inhibitors and for chemoenzymatic synthesis. This compound has been utilized as a tool to probe the acceptor and donor substrate requirements of various glycosyltransferases.

While GTs were once thought to be highly specific, it is now known that they can often accept analogs of their natural substrates. sigmaaldrich.com 5-thio-D-glucose has been successfully used as an acceptor substrate for β(1→4)Galactosyltransferase (β(1→4)GalT), which transfers galactose from a UDP-galactose donor. sigmaaldrich.com The ability of the enzyme to utilize this thiosugar provides insights into the flexibility of its active site.

Furthermore, nucleotide 5-thiosugar analogs have been investigated as donor substrates for GTs. nih.gov Although the efficiency of transfer for these thiosugar donors is often lower than that of their natural counterparts, they can still serve as valuable probes. nih.gov The reduced efficiency is thought to be due to the distorted conformation of the thiopyranose ring. nih.gov In some cases, these thiosugar nucleotide analogs can act as inhibitors of GTs. For instance, UDP-5SGlcNAc, derived from a 5-thio-N-acetylglucosamine precursor, acts as an inhibitor of O-GlcNAc transferase (OGT). nih.gov

Structure Activity Relationship Studies

Influence of Sulfur Atom Position on Biological Activity

The location of the sulfur atom within the glucopyranose ring is a critical determinant of biological activity. The replacement of the endocyclic oxygen at position 5 with sulfur creates 5-Thio-alpha-D-glucopyranose, an analogue that mimics the structure of D-glucose and can thus interact with various glucose-metabolizing enzymes and transporters. For instance, 5-thio-D-glucose (B17256) is known to be an inhibitor of hexokinase and glucose transport. nih.gov

When the sulfur atom is moved to the anomeric position (C-1), forming 1-thio-D-glucose analogues, a different profile of biological activity emerges. Derivatives of 1-thio-D-glucitol have been identified as potent and selective inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2). colab.ws The inhibition of SGLT2 is a therapeutic strategy for managing type 2 diabetes. google.com Comparative studies on radiolabeled compounds have also highlighted the importance of the sulfur atom's position. While 5-thio-D-glucose shows moderate stability as a radiopharmaceutical, 1-thio-D-glucose derivatives exhibit superior stability, which is attributed to an increased electron density of the sulfur atom at the anomeric position. This distinction underscores how the placement of the sulfur atom—either within the ring or at the anomeric carbon—directs the compound's therapeutic application and stability.

Impact of Derivatization on Enzyme Inhibition Profiles

Modifying the core structure of this compound through derivatization has a profound impact on its ability to inhibit specific enzymes. The synthesis of various derivatives allows for the fine-tuning of inhibitory potency and selectivity.

A notable example is the synthesis of a series of 5-thio-D-glucopyranosylarylamines, which were evaluated as inhibitors of glucoamylase G2 (GA). nih.gov These derivatives demonstrated competitive inhibition, with their effectiveness varying based on the substituent on the aryl ring. nih.gov Nuclear Magnetic Resonance (NMR) experiments revealed that only the alpha (α) anomer of these derivatives binds to the enzyme. nih.govresearchgate.net The inhibition constants (Ki) for these compounds against glucoamylase G2 highlight the sensitivity of the enzyme to different substitutions. nih.gov

CompoundSubstituent GroupInhibition Constant (Ki) against Glucoamylase G2
p-nitro-N-phenyl-5-thio-D-glucopyranosylaminep-nitro0.27 mM
p-methoxy-N-phenyl-5-thio-D-glucopyranosylaminep-methoxy0.47 mM
N-phenyl-5-thio-D-glucopyranosylamine-H0.78 mM
p-trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylaminep-trifluoromethyl0.87 mM

Conversely, derivatization does not always lead to enhanced inhibition. While 5-thio-D-glucose itself is a weak to moderate inhibitor of rat intestinal α-glucosidase, its disaccharide derivatives, (+)-5-thiosucrose and (+)-5-thioisosucrose, showed no inhibitory activity at the same concentration. rsc.org This indicates that increasing the size of the molecule by linking it to another sugar unit can be detrimental to its interaction with the active site of this particular enzyme. rsc.org

Steric and Electronic Effects of Modifications

The changes in enzyme inhibition observed upon derivatization are governed by the steric (size and shape) and electronic properties of the modifications. The substitution of oxygen with sulfur in the pyranose ring itself introduces significant changes. Sulfur has a larger atomic radius and is less electronegative than oxygen, which alters bond lengths and angles within the ring. nih.gov This leads to a more puckered conformation in the corresponding thiocarbenium ion intermediate compared to an oxocarbenium ion. acs.org

These inherent properties influence how the molecule interacts with enzyme active sites. For example, the thiane (B73995) ring in 5-thio-D-glucopyranose produces a strong anomeric effect, which was observed to direct the stereochemical outcome during the synthesis of thiosucrose derivatives. rsc.org This effect, along with the steric bulk of substituents, dictates the preferred conformation and binding orientation of the inhibitor. Molecular modeling of 5-thio-D-glucopyranosylarylamine inhibitors within the catalytic site of glucoamylase has been used to probe these complementary interactions and explain the observed differences in inhibitory strength. nih.gov

Furthermore, studies on related thiosugars show that steric repulsion plays a key role in conformational preference. In 2-thiolated modified uridines, the larger van der Waals radius of the sulfur atom sterically repels the ribose 2'-oxygen, biasing the nucleoside toward a specific C3'-endo conformation. mdpi.com Similarly, the steric and electronic nature of the sulfur atom in this compound and its derivatives are critical in controlling the molecule's shape and its ability to fit within and interact with an enzyme's active site. nih.govmdpi.com

Comparative Analysis with Other Thiosugar Analogues

Comparing this compound with other thiosugar analogues provides a broader context for its biological activities. Thiosugars are a diverse class of compounds that can differ in the type of monosaccharide, the position of the sulfur atom, or the presence of additional sulfur atoms. nih.gov

Synthetic thiosugar analogues have also been developed to mimic natural polysaccharides. For example, oligomers where both the endocyclic oxygen and the glycosidic oxygen of β-(1→3)-glucans are replaced by sulfur atoms have been synthesized. scispace.com These 1,5-dithio-D-glucopyranose derivatives were shown to act as mimetics of β-glucans, inhibiting the binding of antibodies to immune receptors like CR3 and dectin-1 and stimulating phagocytosis. scispace.com

Conformational analyses of other thiosugars, such as 5-thio-D-mannopyranose and 5-thio-L-fucopyranose, show that they also adopt preferred chair conformations (⁴C₁ and ¹C₄, respectively), similar to 5-thio-D-glucopyranose (⁴C₁). tandfonline.com However, their distinct biological activities, such as the potential for 5-thio-mannose derivatives to act as mannosidase inhibitors, arise from the different stereochemistry of their hydroxyl groups. researchgate.net

Thiosugar AnalogueKey Structural FeatureNoted Biological Activity/Target
5-Thio-D-glucopyranoseSulfur in pyranose ring (C5)Weak α-glucosidase inhibitor; Hexokinase inhibitor nih.govrsc.org
SalacinolThiosugar sulfonium (B1226848) sulfate (B86663) structurePotent α-glucosidase inhibitor rsc.orgnih.gov
1,5-Dithio-D-glucopyranose OligomersSulfur in ring (C5) and at glycosidic linkage (C1)β-(1→3)-glucan mimetics; Immunomodulatory activity scispace.com
5-Thio-D-mannoseThiosugar analogue of mannosePotential mannosidase inhibitor researchgate.net
1-Thio-D-glucose derivativesSulfur at anomeric position (C1)SGLT2 inhibitors colab.ws

Advanced Research Directions and Future Perspectives

Design Principles for Novel Glycomimetics

The design of novel glycomimetics based on the 5-Thio-alpha-D-glucopyranose scaffold is guided by principles aimed at enhancing biological activity, stability, and target selectivity. rsc.orgnih.gov Glycomimetics are structural mimics of carbohydrates designed to have improved drug-like properties, such as enhanced chemical and enzymatic stability, better bioavailability, and equal or superior affinity for their biological targets. rsc.orgnih.govunimi.it

Key design strategies include:

Isosteric Replacement : The foundational principle for this compound is the isosteric substitution of the ring oxygen with a sulfur atom. rsc.org This modification alters the molecule's electronic distribution, hydrophobicity, and hydrogen-bonding capacity compared to native glucose. nih.gov The sulfur atom is less basic than oxygen, which confers greater resistance to enzymatic hydrolysis by glycosidases. nih.gov

Conformational Preorganization : Modifying the scaffold to lock the molecule into a specific conformation can reduce the entropic penalty upon binding to a target protein, thereby increasing affinity. nih.gov

Derivatization : The core this compound structure serves as a scaffold for further modifications. rsc.org Attaching various functional groups can create additional interactions with target proteins, enhancing binding affinity and specificity. For example, the synthesis of 5-thio-D-glucopyranosylarylamines has been explored to create competitive inhibitors of enzymes like glucoamylase and α-glucosidase. nih.gov

Mimicking Transition States : Glycomimetics can be designed as transition-state analogues to potently inhibit enzymes like glycoside hydrolases and glycosyltransferases. unimi.it

The replacement of the endocyclic oxygen with sulfur in this compound leads to a thiosugar that is more hydrophobic than its oxygen-containing counterpart, which can result in enhanced affinity through hydrophobic interactions with proteins. rsc.org These principles guide the rational design of new therapeutic agents and biological probes. unimi.it

Exploration of Synthetic Routes to Expand Structural Diversity

Expanding the structural diversity of this compound derivatives is crucial for exploring their full therapeutic potential. Researchers are actively developing new and improved synthetic routes to access a wider range of analogues.

Convenient and improved routes for the synthesis of 5-thio-D-glucose (B17256) have been developed, often starting from readily available carbohydrates like D-glucose or its derivatives. researchgate.net One established method begins with 5,6-anhydro-3-O-benzyl-1,2-O-isopropylidene-β-L-idofuranose, which reacts with thiourea (B124793) to introduce the sulfur atom. researchgate.net Another approach involves the reaction of D-glucose with hydrogen sulfide (B99878) under controlled acidic conditions, followed by the use of protecting groups to isolate the desired thioderivative.

Key synthetic strategies to enhance diversity include:

Glycosylation Reactions : this compound can act as a glycosyl acceptor. For instance, its stereoselective glycosylation has been used to synthesize novel isosteric sulfur analogues of sucrose (B13894), such as (+)-5-thiosucrose and (+)-5-thioisosucrose. rsc.orgresearchgate.net This demonstrates its utility in creating complex thiodisaccharides. rsc.org

Click Chemistry : The "click" cycloaddition reaction is a powerful tool for attaching various moieties to the this compound core. This method has been used to synthesize a series of carborane-appended derivatives for potential use in Boron Neutron Capture Therapy. colab.ws

Anomeric Modifications : The anomeric position is a key site for derivatization. For example, 5-thio-D-glucose can be transformed into its 1,5-dithio analog through anomeric bromination followed by a hydrosulfurization reaction, creating a new class of sugar mercaptans with unique reactivity. capes.gov.br

Ring-Opening and Recyclization : Novel approaches, such as the ring opening of per-O-benzylated phenyl 1-thio-β-gentiobioside followed by recyclization, have been used to synthesize derivatives like methyl 5'-thio-α-isomaltoside. colab.ws

These synthetic explorations allow for the creation of libraries of this compound derivatives with varied substituents and linkages, which can then be screened for diverse biological activities. nih.govcolab.ws

Further Elucidation of Molecular Mechanisms of Action

While it is known that this compound acts as a glycomimetic, further research is needed to fully elucidate its molecular mechanisms of action across different biological systems. Its structural similarity to D-glucose allows it to interact with various proteins that recognize glucose.

One of the primary mechanisms is the inhibition of glucose transporters (GLUTs) . This compound competitively inhibits transporters like GLUT1 and GLUT4 by mimicking the structure of D-glucose. This binding disrupts cellular glucose uptake. It also competitively binds to sodium-glucose cotransporters (SGLTs). vulcanchem.com

Another significant mechanism is the inhibition of carbohydrate-processing enzymes . It has been shown to be a potent inhibitor of glycogen (B147801) phosphorylase (GP), an enzyme crucial for glycogenolysis. nih.govmdpi.com By binding to the catalytic site of GP, it prevents the breakdown of glycogen, a mechanism of interest for the treatment of type 2 diabetes. mdpi.complos.org The hydroxyls of the thiosugar ring are known to form critical hydrogen bonding interactions with amino acid residues in the active site of enzymes like human maltase-glucoamylase. rsc.org

Studies have also shown that 5-thio-D-glucose can inhibit the hexose (B10828440) monophosphate shunt and aerobic glycolysis in vitro. nih.gov This interference with fundamental glucose metabolic pathways may contribute to some of its observed biological effects. nih.gov The compound's ability to suppress spermatogenesis is linked to its impairment of energy metabolism in germ cells.

Future research will focus on using advanced techniques like cryo-electron microscopy and sophisticated cellular assays to visualize the interactions of this compound with its protein targets in greater detail and to understand the downstream effects of these interactions on cellular signaling and metabolic pathways.

Development of Advanced Computational Models for Prediction of Biological Activity

Computational modeling is an increasingly vital tool in the study and development of glycomimetics like this compound. These models can predict biological activity, guide the design of new derivatives, and provide insights into the molecular interactions that govern their function.

Molecular modeling has been successfully used to probe the interactions between 5-thio-D-glucopyranosylamine derivatives and the catalytic site of glucoamylase, helping to explain the differences in their inhibitory potencies. nih.gov These models can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the affinity of a ligand for its target enzyme. nih.govrsc.org

Future development in this area will likely involve:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations : These hybrid methods provide a higher level of theory for studying enzyme-inhibitor interactions, offering more accurate descriptions of electronic effects and reaction mechanisms.

Machine Learning and Artificial Intelligence : AI-driven models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, untested this compound derivatives. This can significantly accelerate the discovery of new lead compounds.

Free Energy Perturbation (FEP) Analysis : This computational technique can be used to accurately predict the relative binding affinities of a series of related inhibitors, such as analogues of this compound, to a target protein like glycogen phosphorylase. researchgate.net

Predictive Pharmacokinetics : Developing computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new thiosugar derivatives will be crucial for designing compounds with better drug-like characteristics.

By integrating these advanced computational approaches, researchers can more efficiently navigate the vast chemical space of possible this compound analogues to identify those with the most promising therapeutic potential. scirp.orgmdpi.com

Integration with Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful and efficient strategy for producing this compound and its derivatives. This approach can overcome many challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations and the difficulty in achieving high stereoselectivity. researchgate.net

Enzymes like transketolase, fructose-1,6-bisphosphate aldolase, and glucose isomerase have been utilized in chemoenzymatic routes to synthesize 5-thio-D-xylopyranose, a related thiosugar. researchgate.net The key advantage is the ability of enzymes to catalyze reactions under mild conditions with high regio- and stereospecificity. researchgate.net

A notable example is the synthesis of 5-deoxy-5-thio-D-trehalose (5-ThioTre). A single-step conversion from commercially available 5-deoxy-5-thio-D-glucose was achieved in a 77% yield using the enzyme trehalose (B1683222) synthase (TreT), a feat that would be impractical via traditional chemical synthesis. nih.gov Similarly, 5-thio-D-glucose was converted to 5-thio-trehalose in quantitative yield using enzymatic methods. google.com

Future research in this area will focus on:

Enzyme Discovery and Engineering : Identifying new enzymes or engineering existing ones to accept thiosugar substrates with greater efficiency and to catalyze novel transformations.

One-Pot Reactions : Designing multi-enzyme cascade reactions to synthesize complex thiosugar derivatives in a single pot, improving efficiency and reducing waste.

Glycosyltransferase Applications : Utilizing glycosyltransferases that can use thiosugar donors or acceptors to build complex thio-oligosaccharides. For example, a glycosyltransferase homologue, BexG2, was used to couple 2-thioglucose 6-phosphate and UDP-glucose to produce 2-thiotrehalose 6-phosphate. acs.org

The integration of enzymatic steps into synthetic pathways will be critical for the practical and scalable production of structurally complex and biologically active this compound-based molecules. tandfonline.com

Potential for Use in Advanced Research Modalities (e.g., Boron Neutron Capture Therapy)

An exciting and advanced application for this compound derivatives is in the field of Boron Neutron Capture Therapy (BNCT). nih.gov BNCT is a non-invasive, binary cancer therapy that relies on the selective accumulation of a non-toxic boron-10 (B1234237) (¹⁰B) agent in tumor cells. acs.orgmdpi.com Subsequent irradiation with a low-energy thermal neutron beam causes a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that selectively destroy the cancer cells from within, with a destructive range limited to approximately one cell diameter. mdpi.comnih.gov

The success of BNCT hinges on the development of effective boron delivery agents that can target tumor cells. nih.gov Given that many cancer cells overexpress glucose transporters (GLUTs) to fuel their high metabolic rate, glucose-based molecules are attractive carriers for ¹⁰B. nih.govacs.org

Researchers have synthesized carborane-appended 5-thio-D-glucopyranose (5-TDGP) derivatives to serve as boron carriers. colab.ws The rationale is that the 5-TDGP moiety will be recognized by GLUTs, facilitating the uptake of the attached boron-rich carborane cage into cancer cells. colab.wsnih.gov

A comparative biological evaluation of a water-soluble nido-carboranyl derivative of 5-TDGP against its normal D-glucopyranose counterpart in human hepatocellular carcinoma cells indicated that this compound is a superior boron carrier. researchgate.netcolab.ws This suggests that the thiosugar structure enhances uptake or retention in these cancer cells, making it a more effective delivery vehicle for BNCT. colab.ws

Q & A

Q. What are the optimal synthetic routes for 5-Thio-alpha-D-glucopyranose, and how can reaction conditions be optimized to improve yield?

Q. How can researchers characterize the purity and structural conformation of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the α-anomeric configuration and thiol substitution. Compare chemical shifts with known glucose derivatives (e.g., δ 5.2–5.5 ppm for anomeric protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while polarimetry confirms optical activity. Purity is assessed via HPLC with a refractive index detector (≥95% purity threshold) .

Advanced Research Questions

Q. How can contradictions in reported enzymatic inhibition data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., substrate concentrations, pH, or enzyme isoforms). Perform dose-response curves under standardized conditions (e.g., pH 7.4, 25°C) and validate using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorogenic substrates). Cross-reference results with structural docking simulations to identify binding site discrepancies. Meta-analyses of kinetic parameters (Km, Vmax) across studies can clarify inconsistencies .

Q. What experimental designs are recommended to study the role of this compound in glycoprotein interactions?

  • Methodological Answer : Use surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to quantify binding affinity with lectins or receptors. For cellular studies, employ fluorescently labeled derivatives (e.g., FITC conjugation) and confocal microscopy to track intracellular trafficking. Competitive inhibition assays with wild-type glucose analogs can isolate thiol-specific effects. Data should be analyzed using nonlinear regression models to account for cooperative binding .

Q. How can researchers assess the metabolic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct stability assays in simulated biological fluids (e.g., PBS, human serum) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours. Compare half-life (t½) with non-thiolated analogs to evaluate sulfur’s impact. For enzymatic stability, incubate with α-glucosidases and quantify residual compound via UV-Vis spectroscopy (λ = 260 nm). Use Michaelis-Menten kinetics to model degradation pathways .

Guidelines for Data Interpretation and Reporting

  • Handling Contradictions : Apply triangulation by combining experimental, computational, and literature data to resolve conflicts .
  • Ethical and Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use PubChem or EPA DSSTox identifiers for cross-referencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.